1-(5-(P-tolyl)furan-2-yl)ethan-1-one
Description
Properties
Molecular Formula |
C13H12O2 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-[5-(4-methylphenyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C13H12O2/c1-9-3-5-11(6-4-9)13-8-7-12(15-13)10(2)14/h3-8H,1-2H3 |
InChI Key |
HNDUDCBPJVAPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
A highly efficient and practical method for synthesizing 1-(5-(p-tolyl)furan-2-yl)ethan-1-one derivatives involves a one-pot multicomponent reaction of arylglyoxals, acetylacetone, and phenols under mild conditions. This approach avoids harsh catalysts and complex purification steps.
Experimental Procedure
- Reagents : Arylglyoxal (1 mmol), acetylacetone (1 mmol), and 2,6-dimethylphenol or 2,6-di-tert-butylphenol (1 mmol).
- Solvent : Acetone (10 mL).
- Conditions : The arylglyoxal and acetylacetone are refluxed in acetone for 1 hour. Then triethylamine (1 mmol) is added as a base, followed by the phenol derivative. The mixture is refluxed for an additional 2 hours.
- Workup : After solvent removal, the product is washed with cold diethyl ether and recrystallized from a mixture of n-hexane and ethyl acetate (4:3).
Reaction Scheme and Yield
This method yields the target furan ethanone derivatives in excellent yields with simple workup and no need for chromatographic purification.
| Step | Reagents/Conditions | Time | Yield (%) | Product Characteristics |
|---|---|---|---|---|
| 1 | Arylglyoxal + Acetylacetone, reflux in acetone | 1 hour | - | Intermediate formation |
| 2 | Add triethylamine + phenol, reflux | 2 hours | 75-90% | Yellow solid, recrystallized product |
Characterization
The products were characterized by nuclear magnetic resonance spectroscopy, Fourier-transform infrared spectroscopy, electron ionization mass spectrometry, and elemental analysis, confirming the expected structure of this compound derivatives.
Preparation from Phenacyl Bromide and Furan Derivatives
Reaction Overview
Another approach involves the synthesis of furan ethanones via nucleophilic substitution reactions starting from phenacyl bromide and furan derivatives, followed by oxidation steps.
Experimental Procedure
- Reagents : Phenacyl bromide (10 mmol), potassium xanthogenate (12 mmol), dry acetone (15 mL).
- Conditions : Phenacyl bromide is stirred with potassium xanthogenate at 20°C for 20 minutes. After solvent evaporation, the residue is extracted and purified.
- Oxidation : The intermediate is treated with aqueous hydrogen peroxide (34%, 2.5 mL) at 5–10°C, then stirred at room temperature for 2-3 hours.
- Purification : The reaction mixture is extracted with ethyl acetate, washed, dried, and purified by flash chromatography.
Yield and Product Data
| Compound | Yield (%) | Physical State | Melting Point (°C) | Key Spectral Data (IR cm⁻¹) | Mass Spectrometry (m/z) |
|---|---|---|---|---|---|
| 2-(5-Methylfuran-2-yl)-1-phenylethan-1-one | 64 | Pale yellow oil | - | 1693 (C=O) | 215.1065 (M+H)+ |
| 2-(5-Ethylfuran-2-yl)-1-(p-tolyl)ethan-1-one | 50 | White solid | 42–44 | 1693 (C=O) | 215.1072 (calcd) |
This method allows for the preparation of this compound with moderate yields and good purity, confirmed by proton and carbon nuclear magnetic resonance and high-resolution mass spectrometry.
Related Synthetic Routes and Derivative Formation
Chalcone and Pyridine Derivatives
Another method employs chalcones and malononitrile derivatives under reflux in acetic acid with ammonium acetate to form pyridine derivatives containing furan moieties. These methods highlight the use of substituted furan ethanones as building blocks in heterocyclic synthesis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The ketone group undergoes nucleophilic additions with nitrogen-based reagents:
Example reaction with hydrazine derivatives
Reaction with hydrazine hydrate in ethanol under reflux yields hydrazone derivatives (Fig. 1). This is a critical step for synthesizing pyrazole and thiazole hybrids .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 4 h | Hydrazone intermediate | 85% | |
| Phenylhydrazine | EtOH, Δ, triethylamine | Phenylhydrazone derivative | 78% |
Cyclocondensation Reactions
The compound participates in one-pot multicomponent reactions to form fused heterocycles:
Synthesis of pyrano[2,3-d]pyrimidines
Reacting with malononitrile and aryl aldehydes in ethanol with piperidine catalyst produces pyranopyrimidine derivatives (Table 2) .
| Components | Catalyst | Time | Yield | Application |
|---|---|---|---|---|
| Malononitrile + 4-chlorobenzaldehyde | Piperidine | 3 h | 89% | Antimicrobial agents |
Halogenation and Cross-Coupling
The furan ring’s α-position undergoes electrophilic substitution:
Bromination at C-5 of the furan ring
Treatment with N-bromosuccinimide (NBS) in CCl₄ under UV light selectively brominates the furan ring .
| Halogenating Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NBS | CCl₄, UV, 25°C | 5-Bromo-furan derivative | >95% |
Oxidation and Reduction
Ketone reduction
NaBH₄ in methanol reduces the ketone to a secondary alcohol, which is further functionalized in drug intermediate synthesis .
| Reducing Agent | Solvent | Product | Yield |
|---|---|---|---|
| NaBH₄ | MeOH | 1-(5-(P-tolyl)furan-2-yl)ethanol | 92% |
Heterocycle Formation
Thiazole synthesis
Reaction with thiourea derivatives and α-haloketones yields thiazole-containing hybrids with antimicrobial activity :
| Reaction Partner | Conditions | Product Type | Bioactivity |
|---|---|---|---|
| 2-Bromoacetophenone + Thiourea | EtOH, triethylamine, Δ | Aminothiazole derivatives | Antibacterial (MIC: 8 µg/mL) |
Catalytic Functionalization
Scientific Research Applications
1-(5-(P-tolyl)furan-2-yl)ethan-1-one has several scientific research applications:
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 1-(5-(P-tolyl)furan-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Aromatic Ring
Halogen-Substituted Analogues
- 1-[5-(2-Fluorophenyl)furan-2-yl]ethan-1-one (CAS 1018586-73-6): Structure: Features a 2-fluorophenyl group instead of p-tolyl. Molecular weight: 204.2 g/mol .
- 1-[5-(4-Chlorophenyl)furan-2-yl]ethan-1-one derivatives :
- Example : 2-Chloro-1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one (Compound 5a).
- Properties : Chlorine substitution enhances lipophilicity and may improve antimicrobial activity. IR data show a C=O stretch at 1680 cm⁻¹, consistent with acetyl groups in similar compounds .
Amino and Alkoxy-Substituted Analogues
- 1-[5-(2-Aminophenyl)furan-2-yl]ethan-1-one (CAS 62144-37-0): Structure: Contains a 2-aminophenyl group. Properties: The amino group is electron-donating, increasing furan ring electron density. This enhances nucleophilic reactivity, useful in condensation reactions (e.g., formation of thiosemicarbazones) .
- 1-(5-Ethoxyfuran-2-yl)ethan-1-one (CAS 2126176-80-3) :
Heterocyclic Hybrid Analogues
Pyrazole and Imidazole Hybrids
- 1-(5-(5-(4-Chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one (7c): Structure: Integrates a pyrazole ring fused to the furan system. Anal. calcd: C, 62.28%; H, 5.60%; N, 7.78% .
- Thiosemicarbazone Derivatives (e.g., 3a, 3b) :
Thiophene and Triazole Analogues
- 1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one (CAS 175203-54-0) :
- 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis: Derived from carbodithioates in 2-propanol. Reactivity: The triazole ring offers sites for further functionalization, such as Suzuki couplings .
Physicochemical and Spectral Comparisons
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | IR C=O Stretch (cm⁻¹) | Notable Properties |
|---|---|---|---|---|---|
| 1-(5-(p-Tolyl)furan-2-yl)ethan-1-one | p-Tolyl | C₁₃H₁₂O₂ | 200.23 | ~1680 (inferred) | High lipophilicity |
| 1-[5-(2-Fluorophenyl)furan-2-yl]ethan-1-one | 2-Fluorophenyl | C₁₂H₉FO₂ | 204.20 | Not reported | Enhanced reactivity in SNAr |
| 1-(5-Ethoxyfuran-2-yl)ethan-1-one | 5-Ethoxy | C₈H₁₀O₃ | 154.17 | Not reported | Improved solubility in ethanol |
| 2-Chloro-1-(5-(4-chlorophenyl)furan-2-yl)ethan-1-one | 4-Chlorophenyl, chloroacetyl | C₁₄H₁₁Cl₂NO₂ | 308.15 | 1680 | Antimicrobial potential |
Biological Activity
1-(5-(P-tolyl)furan-2-yl)ethan-1-one, a compound characterized by its furan and aromatic moieties, has garnered attention in medicinal chemistry due to its potential biological activities. The structure comprises a furan ring substituted with a p-tolyl group at the 5-position and an ethanone functional group at the 1-position. This article explores the biological activities, synthetic methods, and potential applications of this compound.
Antimicrobial Properties
Research indicates that derivatives of furan-containing compounds exhibit significant antimicrobial activity against various pathogens. Specifically, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest a promising antibacterial profile, with some exhibiting MIC values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Pathogen |
|---|---|---|
| This compound | <0.0039 | S. aureus, E. coli |
| 3-(P-tolyl)-4,5-dihydro-1H-pyrazole | 0.025 | Various pathogens |
| 5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-pyrazole | Varies | Anticancer properties |
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds structurally related to this compound. In vitro assays have shown varying degrees of cytotoxicity against cancer cell lines such as A549 (lung carcinoma). For instance, novel chalcones derived from similar structures exhibited IC50 values ranging from 0.17 to 2.69 µM, indicating significant antiproliferative effects .
The mechanisms underlying the biological activities of this compound are primarily linked to its ability to interact with various biological targets. Interaction studies often focus on binding affinities with enzymes or receptors involved in disease pathways. For example, studies utilizing MTT assays have indicated that the compound may induce apoptosis in cancer cells through ROS-mediated pathways .
Case Studies
Several case studies highlight the compound's potential:
- Antimicrobial Efficacy : A study evaluated several furan derivatives for their antimicrobial properties, revealing that those with p-tolyl substitutions exhibited enhanced activity against resistant bacterial strains.
- Cytotoxicity in Cancer Cells : In a comparative study of chalcones, it was found that derivatives closely related to this compound showed significant cytotoxic effects on A549 cells while sparing normal lung cells, suggesting a selective action that could minimize side effects in therapeutic applications .
Synthetic Methods
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : Employing furan derivatives and p-tolualdehyde under acidic conditions has been a common approach.
- Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds, enhancing yield and efficiency.
Q & A
Q. Key optimization parameters :
| Parameter | Typical Range | Impact |
|---|---|---|
| Catalyst loading | 2–5 mol% Pd | Higher loading reduces side products |
| Temperature | 80–110°C | Elevated temps improve reaction kinetics |
| Solvent | Anhydrous ethanol/toluene | Polar aprotic solvents enhance solubility |
Basic: How is the structural integrity of this compound validated experimentally?
Answer:
Structural confirmation relies on multimodal spectroscopic analysis :
Q. Example ¹³C NMR Data for Analogous Compounds :
| Carbon Type | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Acetyl C=O | 190.8 | |
| Furan C2 | 155.9 | |
| p-Tolyl CH₃ | 21.5 |
Basic: What are the dominant reactivity patterns of this compound in organic transformations?
Answer:
The compound exhibits reactivity at two sites:
Acetyl Group :
- Nucleophilic acyl substitution with amines/hydrazines to form hydrazones or amides (e.g., thiosemicarbazone derivatives via reflux with thiosemicarbazides) .
- Reduction to secondary alcohols using NaBH₄ or LiAlH₄.
Furan Ring :
- Electrophilic aromatic substitution (e.g., nitration, halogenation) at the C5 position due to electron-donating p-tolyl group .
- Oxidation of the furan ring to diketones using Ru or SeO₂ catalysts .
Advanced: How can mechanistic studies elucidate the catalytic pathways in Pd-mediated coupling reactions involving this compound?
Answer:
Mechanistic insights are gained through:
- Kinetic Isotope Effect (KIE) Studies : Comparing reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining C–H bond cleavage steps .
- DFT Calculations : Modeling transition states to predict regioselectivity in cross-coupling. For example, computational analysis of Pd(II)/Pd(0) cycles reveals oxidative addition as the turnover-limiting step .
- In Situ Spectroscopy : Monitoring reaction intermediates via Raman or IR to track ligand-metal coordination dynamics .
Advanced: What strategies resolve contradictions in reported spectral data for structurally similar furan-based ketones?
Answer:
Contradictions arise from solvent effects, impurities, or instrumentation variability. Mitigation strategies include:
Standardized Protocols :
- Use deuterated solvents (e.g., CDCl₃) with internal standards (TMS) for NMR .
- Calibrate MS instruments with certified reference compounds .
Comparative Analysis :
2D NMR Techniques :
Advanced: How is the bioactivity of this compound evaluated in drug discovery contexts?
Answer:
Bioactivity assessment involves:
In Vitro Assays :
- Antibacterial Activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Antioxidant Potential : DPPH radical scavenging assays (IC₅₀ quantification) .
Molecular Docking :
- Simulate binding to target enzymes (e.g., DNA gyrase) using AutoDock Vina to predict inhibition modes .
ADMET Profiling :
Advanced: What computational methods are employed to study the electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) Simulations :
- Simulate solvation effects in aqueous/organic media to optimize reaction solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
